molecular formula C16H11N9O2 B10950381 2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10950381
M. Wt: 361.32 g/mol
InChI Key: BUUKWUVQLRIHAR-UHFFFAOYSA-N
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Description

2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which makes it a promising candidate for cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting with the preparation of the pyrazole and triazolo[1,5-c]pyrimidine cores. The key steps include:

    Formation of the pyrazole core: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Formation of the triazolo[1,5-c]pyrimidine core: This involves the cyclization of an appropriate precursor, such as an aminopyrimidine, with a nitrile or an isocyanate.

    Coupling of the cores: The pyrazole and triazolo[1,5-c]pyrimidine cores are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the key steps, as well as the development of efficient purification methods, such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The halomethyl group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent, such as dimethyl sulfoxide or ethanol.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a CDK2 inhibitor, which could be useful in cancer research.

    Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of breast and colorectal cancers.

Mechanism of Action

The mechanism of action of 2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 and have similar biological activities.

    Imidazole-containing compounds: These compounds have a broad range of biological activities, including anticancer, antibacterial, and antifungal properties.

Uniqueness

2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structure, which allows for potent and selective inhibition of CDK2. This makes it a promising candidate for further development as an anticancer agent.

Properties

Molecular Formula

C16H11N9O2

Molecular Weight

361.32 g/mol

IUPAC Name

4-[(3-nitropyrazol-1-yl)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H11N9O2/c26-25(27)14-6-7-22(21-14)9-13-19-16-12-8-18-24(11-4-2-1-3-5-11)15(12)17-10-23(16)20-13/h1-8,10H,9H2

InChI Key

BUUKWUVQLRIHAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CN5C=CC(=N5)[N+](=O)[O-]

Origin of Product

United States

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